Mipafox

Content Navigation

CAS Number

Product Name

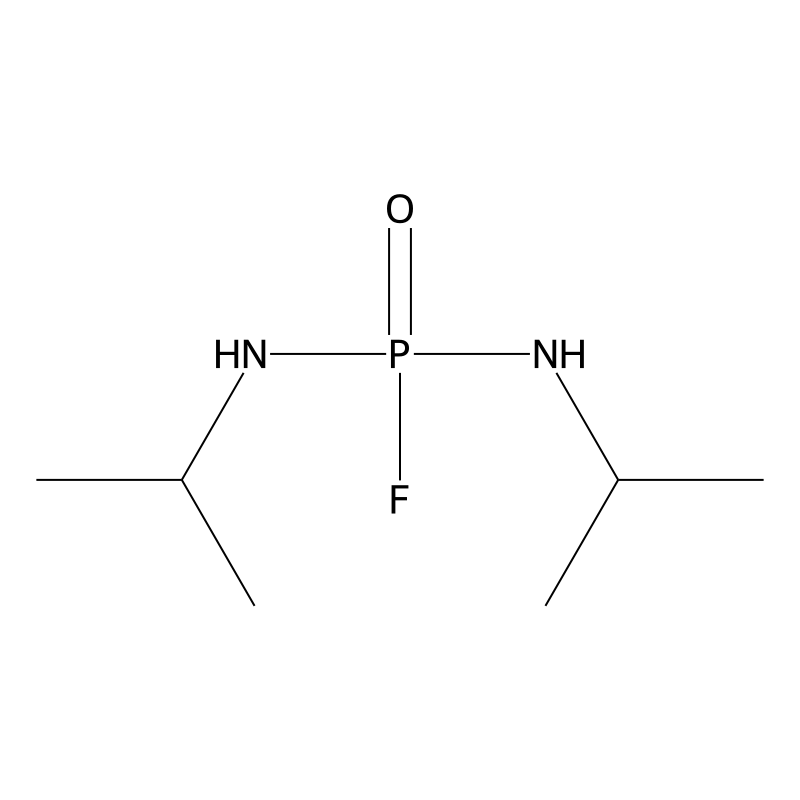

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in polar organic solvents and slightly soluble in petroleum ether.

In water, 80,000 mg/L at 25 °C

Synonyms

Canonical SMILES

Mipafox (N,N'-diisopropylphosphorodiamidic fluoride, CAS 371-86-8) is a specialized organophosphorus compound primarily procured as a biochemical reference standard and selective enzyme inhibitor. Unlike bulk industrial organophosphates, mipafox is utilized in neurotoxicology and enzymology to study organophosphate-induced delayed neuropathy (OPIDN). It acts as an irreversible, "aging" inhibitor of neuropathy target esterase (NTE). Its physical state as a crystalline solid at room temperature (melting point 65 °C) and exceptionally low vapor pressure (0.001 mm Hg) provide distinct handling profiles compared to highly volatile liquid analogs .

Generic substitution with other fluorophosphates, such as diisopropyl fluorophosphate (DFP), compromises assay standardization and laboratory safety. While DFP also induces OPIDN, it is a highly volatile liquid that presents severe inhalation hazards and lacks the precise selectivity window required for differential esterase assays. In the universally accepted Johnson assay for NTE activity, the target enzyme is strictly defined biochemically as the fraction of phenyl valerate hydrolysis that is resistant to 40 µM paraoxon but completely inhibited by 50 µM mipafox [1]. Substituting mipafox with DFP or general serine protease inhibitors like PMSF invalidates this established diagnostic baseline, leading to irreproducible toxicological data.

Selective Inhibition Window for NTE Definition

In standard neurotoxicology assays, NTE activity is biochemically defined by its differential response to specific inhibitors. Mipafox serves as the definitive positive control for NTE inhibition. Research demonstrates that NTE is specifically quantified as the esterase fraction insensitive to 40 µM paraoxon but fully sensitive to 50 µM mipafox[1]. General inhibitors like PMSF show significantly lower potency (IC50 ~12,000 nM) and poor selectivity (only 7-fold preference) compared to the definitive mipafox baseline[1].

| Evidence Dimension | Concentration required for definitive NTE assay isolation |

| Target Compound Data | 50 µM Mipafox (fully inhibits NTE) |

| Comparator Or Baseline | 40 µM Paraoxon (fails to inhibit NTE) / PMSF (poor selectivity) |

| Quantified Difference | Mipafox provides the absolute cutoff for NTE activity against paraoxon-resistant background. |

| Conditions | Phenyl valerate hydrolysis assay (Johnson protocol) |

Procurement of mipafox is strictly necessary to perform the globally recognized standard assay for Neuropathy Target Esterase activity.

Physical State and Handling Safety vs. DFP

Mipafox offers a critical handling advantage over its closest structural analog, DFP. While both are diisopropyl-substituted fluorophosphates, DFP is a highly volatile liquid at room temperature, presenting an extreme inhalation hazard. In contrast, mipafox is a crystalline solid with a melting point of 65 °C and an exceptionally low vapor pressure of 0.001 mm Hg at 15 °C . DFP exhibits a vapor pressure of 0.58 mm Hg at 20 °C [1], making it nearly 600 times more volatile. This physical property drastically reduces the risk of accidental vapor exposure during standard laboratory weighing and formulation.

| Evidence Dimension | Vapor Pressure and Physical State |

| Target Compound Data | Solid, Vapor Pressure = 0.001 mm Hg (at 15 °C) |

| Comparator Or Baseline | DFP (Highly volatile liquid, Vapor Pressure = 0.58 mm Hg at 20 °C) |

| Quantified Difference | Mipafox is a solid with ~600-fold lower vapor pressure than liquid DFP. |

| Conditions | Standard laboratory ambient conditions (15-20 °C) |

The solid state and low volatility of mipafox significantly lower inhalation exposure risks during reagent preparation compared to liquid DFP.

Established Kinetic Baselines for wtNEST Inhibition

Mipafox is utilized to establish baseline inhibition kinetics for the wild-type NTE catalytic domain (wtNEST) and its mutant variants. Quantitative kinetic studies show that mipafox exhibits a bimolecular rate constant of inhibition (ki) of 4.36 × 10^3 M-1min-1 against wtNEST, with an IC50 of 7.95 µM [1]. While DFP exhibits a higher ki (3.75 × 10^4 M-1min-1), mipafox's specific kinetic profile is the established reference standard for evaluating how motor neuron disease-related mutations (e.g., R890H, M1012V) alter organophosphate susceptibility [1].

| Evidence Dimension | Bimolecular rate constant of inhibition (ki) against wtNEST |

| Target Compound Data | ki = 4.36 × 10^3 M-1min-1 (IC50 = 7.95 µM) |

| Comparator Or Baseline | DFP (ki = 3.75 × 10^4 M-1min-1, IC50 = 0.92 µM) |

| Quantified Difference | Mipafox provides a distinct, highly characterized kinetic baseline that is less aggressive than DFP, allowing for precise measurement of mutant enzyme resistance. |

| Conditions | 20-minute incubation with recombinant wild-type NTE catalytic domain |

Researchers studying hereditary spastic paraplegias and OPIDN require mipafox's specific kinetic profile to benchmark mutant enzyme variants against historical literature.

Neuropathy Target Esterase (NTE) Activity Assays

Mipafox is the mandatory selective inhibitor used in the Johnson assay to quantify NTE activity in brain tissue, neuroblastoma cell lines, and blood samples. It is used in tandem with paraoxon to differentiate NTE from other esterases, directly relying on the 50 µM selective inhibition window[1].

Organophosphate-Induced Delayed Neuropathy (OPIDN) Modeling

Used as a positive control in in vivo and in vitro models to induce and study the mechanisms of OPIDN. It reliably causes the 'aging' of NTE without the immediate, overwhelming acute cholinergic toxicity seen with highly volatile nerve agents like DFP, owing to its distinct kinetic profile [2].

Screening for Novel FAAH and Esterase Inhibitors

Employed as a reference compound in selectivity panels when developing novel Fatty Acid Amide Hydrolase (FAAH) inhibitors. Mipafox helps verify that new drug candidates do not possess off-target neuropathic liability against NTE, leveraging its established baseline data [1].

References

- [1] Nomura Research Group. Selective Inhibitors of Fatty Acid Amide Hydrolase Relative to Neuropathy Target Esterase and Acetylcholinesterase.

- [2] NIH PMC. Constructs of human neuropathy target esterase catalytic domain containing mutations related to motor neuron disease have altered enzymatic properties.

Color/Form

XLogP3

Boiling Point

Density

LogP

Odor

Melting Point

65 °C

UNII

GHS Hazard Statements

Mechanism of Action

The neurotoxic esterase fraction of hen brain microsomal phenyl-valerate-hydrolyzing activity is the target for mipafox.

A direct method of assaying neurotoxic esterase (NTE) activity, using 4-nitrophenyl valerate, was described. The technique was used to determine the bimolecular rate, phosphorylation and affinity constants for the reaction of chicken brain microsomal NTE with mipafox.

A number of... compounds such as... Mipafox... have the ability to bind tenaciously to the active site of acetylcholinesterase (AChE) and neuropathy target esterase (NTE) to produce an irreversibly inhibited enzyme by a mechanism known as aging. The aging process is dependent on the size and configuration of the alkyl (R) substituent, with the potency of the ester increasing in the order of diethyl, dipropyl, and dibutyl for such analogs as DFP and mipafox. The aging process is generally accepted as being caused by the dealkylation of the intermediate dialkylphosphorylated enzymes by one of two possible mechanisms. The first involves the hydrolysis of a P-O bond following a nucleophile (base) attack on the phosphorus atom. The second mechanism involves the hydrolysis of an O-C bond by an acid catalysis, resulting in the formation of a carbonium ion as the leaving group. The aging process is believed to fix an extra charge to the protein, causing some perturbation to the active site and thereby preventing dephosphorylation. While the exact nature of this reaction has not been demonstrated for AChE and NTE, evidence from experiments with saligenin cyclic phosphorus esters (derivative of TOTP) and alpha-chymotrypsin points to the possibility of two stabilized forms of "aged" enzyme. Both of the reactions utilize the imidazole group of a neighboring histidine. In one reaction, the hydroxylated substituent is released and the phosphorylated enzyme is stabilized by a hydrogen on the imidazole group. In the other reaction, the leaving substituent becomes attached to the imidazole, yielding a N-C hydroxylated derivative of the phosphorylated enzyme.

Vapor Pressure

0.001 mm Hg at 15 °C

Pictograms

Health Hazard

Impurities

Other CAS

Wikipedia

Drug Warnings

Biological Half Life

Methods of Manufacturing

Pound et al, GB 688787 (1953 to Fisons)

General Manufacturing Information

/It is/ absorbed & translocated by plant which is rendered systemically insecticidal to sap-feeding insects & mites.

Analytic Laboratory Methods

Interactions

The toxic effects of phenylmethylsulfonyl-fluoride (329986) (PMSF) and Mipafox (371868), administered either singly or combined, were studied in 60 day old male Long-Evans-rats. Animals were treated with: 250 milligrams per kilogram (mg/kg) PMSF; 15mg/kg Mipafax; 250mg/kg PMSF followed 4 hours later by 15mg/kg Mipafax; 15mg/kg Mipafox followed 4 hours later by 250mg/kg PMSF; or 250mg/kg PMSF followed 14 days later by 15mg/kg Mipafax. Animals receiving single doses of either compound were sacrificed 1, 4, 24, 48, or 72 hours after administration and others were sacrificed 14 to 21 days postexposure. Assays were conducted to determine evidence of neuropathy, target enzyme, and damage to cervical cord. Animals receiving PMSF only were incapacitated for 48 hours and then resumed normal activity; no mortality occurred. Mipafox only animals experienced mild tremors and diarrhea; no mortality occurred in this group either. Animals receiving Mipafox 4 hours after PMSF had a 50 percent mortality rate and remained immobile for 48 hours after treatment. Animals receiving PMSF 4 hours after Mipafox had tremors which were eliminated after PMSF treatment which immobilized them for 48 hours; a 25 percent mortality rate occurred. There were no deaths among animals receiving Mipafox 14 days after PMSF, although the animals were similarly incapacitated.

Stability Shelf Life

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4